Regioselective Reactivity in Suzuki Coupling: 4-Bromo vs. 2-Chloro Substituents
The 4-bromo substituent on the pyrimidine ring of the target compound is significantly more reactive in Suzuki coupling reactions than the 2-chloro substituent on the phenyl ring. This orthogonal reactivity is not present in analogs like 2-Chloro-4-bromo-6-(4-fluorophenyl)pyrimidine (CAS 1412953-36-6), where the bromine and chlorine atoms are positioned differently, potentially leading to competitive reactivity and lower regioselectivity [1].
| Evidence Dimension | Relative Reactivity in Suzuki-Miyaura Cross-Coupling |
|---|---|
| Target Compound Data | 4-Bromo substituent on pyrimidine ring: High reactivity. 2-Chloro substituent on phenyl ring: Low reactivity. |
| Comparator Or Baseline | 2-Chloro-4-bromo-6-(4-fluorophenyl)pyrimidine (CAS 1412953-36-6): Bromine and chlorine atoms on different ring systems, leading to less predictable regioselectivity. |
| Quantified Difference | The target compound's arrangement allows for a >10:1 selectivity for coupling at the bromine site over the chlorine site, based on typical relative rates of aryl bromides vs. aryl chlorides in palladium-catalyzed reactions [1]. |
| Conditions | Palladium-catalyzed Suzuki-Miyaura coupling conditions (e.g., Pd(PPh3)4, base, aqueous solvent, 80-100°C). |
Why This Matters
This orthogonal reactivity simplifies synthetic routes by enabling sequential functionalization, reducing the number of steps and improving overall yield and purity of advanced intermediates.
- [1] Schomaker, J. M., & Delia, T. J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(21), 7125–7128. View Source
